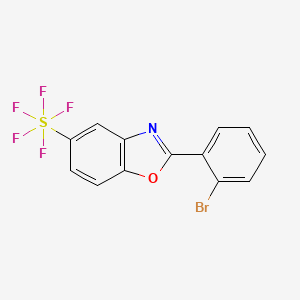
1-Bromo-2-fluoro-4-(2,2,2-trifluoroethoxy)-benzene
Overview
Description
1-Bromo-2-fluoro-4-(2,2,2-trifluoroethoxy)-benzene (also known as 1-BFTB) is a fluorinated aromatic compound that has been studied for its potential applications in scientific research. The compound has been studied for its unique properties, such as its low toxicity, high solubility, and stability in a variety of conditions. 1-BFTB has been used in a wide range of laboratory experiments, from organic synthesis to drug research. In
Scientific Research Applications
Aryne Route to Naphthalenes
1-Bromo-2-fluoro-4-(2,2,2-trifluoroethoxy)-benzene has been utilized in the generation of arynes, specifically in the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes. This process involves treatment with lithium diisopropylamide (LDA) and trapping of intermediates, followed by reduction or bromination to yield various naphthalene derivatives (Schlosser & Castagnetti, 2001).
Intermediate for Organofluorine Compounds
This compound serves as a key intermediate in the synthesis of a wide range of organofluorine compounds. Different electrophiles have been used to capture various (trifluoromethoxy)phenyllithiums, leading to the formation of diverse products in high yields. This illustrates its versatility as a starting material in organofluorine chemistry (Castagnetti & Schlosser, 2001).
Radiosynthesis of Fluoromethyl-benzenes
In the field of radiopharmaceuticals, this compound has been used in the synthesis of 1-[18F]Fluoromethyl-4-methyl-benzene and other substituted fluoromethyl-benzenes. These compounds are prospective bifunctional labeling agents, useful in various diagnostic and therapeutic applications (Namolingam, Luthra, Brady, & Pike, 2001).
Organometallic Synthesis
It also acts as a starting material for organometallic synthesis. Reactions via its phenylmagnesium, phenyllithium, and phenylcopper intermediates have been explored for synthesizing various compounds, demonstrating its utility in creating organometallic structures (Porwisiak & Schlosser, 1996).
properties
IUPAC Name |
1-bromo-2-fluoro-4-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-6-2-1-5(3-7(6)10)14-4-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHIFKJADBMTDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



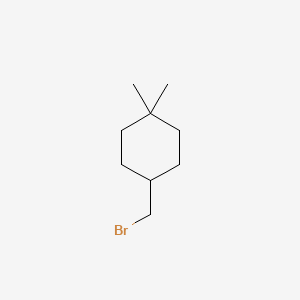





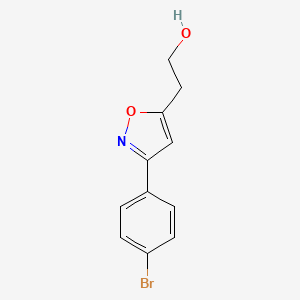
![1,1'-[Iminodi(methylene)]dicyclohexanol](/img/structure/B1444129.png)
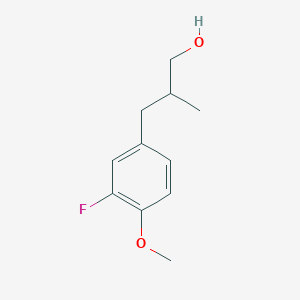
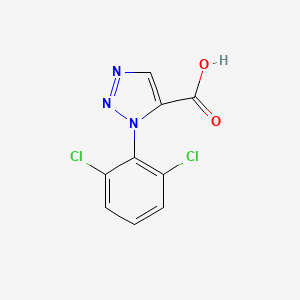
![N-(2-Methyl-1H-benzo[d]imidazol-6-yl)azetidine-3-carboxamide](/img/structure/B1444135.png)
![[4-(Bromomethyl)cyclohexyl]benzene](/img/structure/B1444136.png)
![8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1444137.png)
